molecular formula C22H20N2O B2727290 1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 400085-02-1

1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No. B2727290
CAS RN: 400085-02-1
M. Wt: 328.415
InChI Key: ZNRGCZMJIGSRAW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the resources I have .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

While some basic physical and chemical properties such as melting point, boiling point, and density are typically provided for chemical compounds , specific details for this compound are not available .

Scientific Research Applications

DNA Interaction and Medicinal Chemistry

Benzimidazole derivatives, including structures similar to 1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, have been extensively studied for their interaction with DNA and interference with several DNA-associated processes. The interest in benzimidazole and its derivatives has been fueled by their presence in naturally occurring compounds like vitamin B12 and their use in antihelminthic, antacid, and antibacterial drugs. The bis- and tris-benzimidazole systems, in particular, are known for their strong interaction with DNA, which can disrupt DNA replication and transcription, making them relevant in the design of therapeutic agents (Bhattacharya & Chaudhuri, 2008).

Antimicrobial Applications

The synthesis and evaluation of benzimidazole derivatives for antimicrobial activities have been a significant area of research. Compounds incorporating the benzimidazole moiety have demonstrated potent antibacterial and antifungal activities against a range of pathogens. For example, benzimidazole derivatives with specific substitutions have shown comparable or even stronger antibacterial and antifungal activities than some reference drugs, indicating their potential as novel antimicrobial agents. The structure-activity relationship studies of these compounds reveal that certain substitutions on the benzimidazole core can enhance their antimicrobial efficacy, providing insights into designing more effective therapeutic agents (Zhang et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not provided in the available resources .

Safety and Hazards

Information on the safety and hazards of this compound is not available .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available resources .

properties

IUPAC Name

1-[(3,5-dimethylphenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-16-12-17(2)14-18(13-16)15-25-24-21-11-7-6-10-20(21)23-22(24)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGCZMJIGSRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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